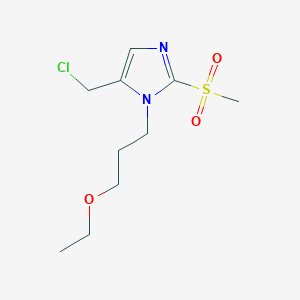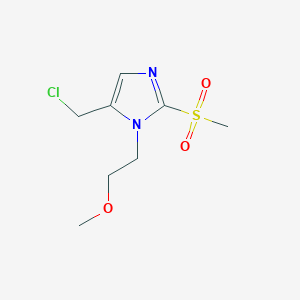
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole (CMMEI) is an organic compound with a unique structure and properties. CMMEI has been studied for its potential applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole has been used in various scientific fields, such as organic chemistry, biochemistry, and pharmacology. In organic chemistry, 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole has been used as an intermediate for the synthesis of other compounds. In biochemistry, 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole has been used to study the mechanism of action of enzymes, as well as to study the effects of inhibitors on enzymes. In pharmacology, 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole has been used to study the effects of drugs on various biochemical pathways.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole is not yet fully understood. However, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole inhibits the action of enzymes by blocking their active sites. This inhibition is believed to be due to the presence of a chlorine atom in the molecule, which interacts with the active site of the enzyme. In addition, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole may also act as an electron acceptor, which could further inhibit the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole are not yet fully understood. However, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole may have an inhibitory effect on the activity of enzymes involved in various biochemical pathways. In addition, it has been suggested that 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole may have an anti-inflammatory effect, as well as an effect on the metabolism of lipids.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole in laboratory experiments include its low cost, ease of synthesis, and its stability in aqueous solutions. The main limitation of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole is its low solubility in non-aqueous solvents, which makes it difficult to use in certain experiments.
Future Directions
There are numerous potential future directions for the use of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole in scientific research. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further studies could be conducted to explore the use of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole in the synthesis of other compounds and the development of new drugs. Finally, further research could be conducted to explore the use of 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole in the study of enzyme inhibition and the development of inhibitors.
Synthesis Methods
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole can be synthesized in a two-step process. The first step involves the reaction of 5-chloro-2-methanesulfonyl-1H-imidazole (CMMI) with 2-methoxyethyl chloride in an aqueous medium. This reaction produces a mixture of the desired product, 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole, and the by-product, 5-chloro-2-methanesulfonyl-1-(2-methoxyethyl) imidazole-1-oxide (5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazoleO). The second step involves the oxidation of the 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazoleO with hydrogen peroxide to obtain pure 5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole.
properties
IUPAC Name |
5-(chloromethyl)-1-(2-methoxyethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-14-4-3-11-7(5-9)6-10-8(11)15(2,12)13/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNJLRWAZVXNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-(2-methoxyethyl)-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


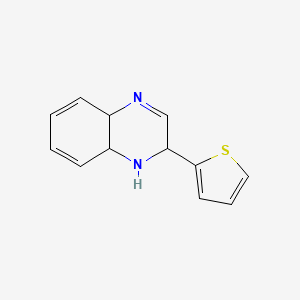

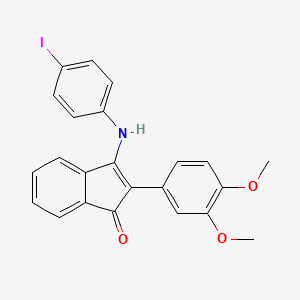

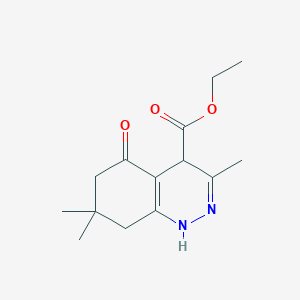

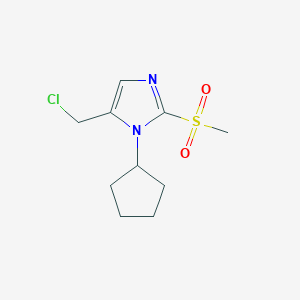
![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine](/img/structure/B6339897.png)
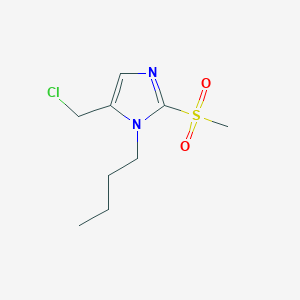
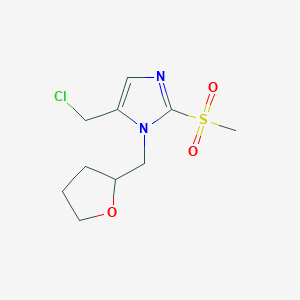
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
